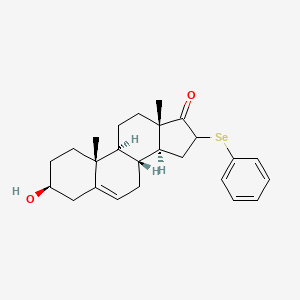
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is a synthetic steroidal compound. It belongs to the class of androstane derivatives and is characterized by the presence of a phenylseleno group at the 16th position and a hydroxyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one typically involves multiple steps. One common method starts with the precursor androst-5-en-17-one. The hydroxyl group is introduced at the 3rd position through a hydroxylation reaction. The phenylseleno group is then introduced at the 16th position using a selenation reaction. The reaction conditions often involve the use of specific reagents such as selenium dioxide and phenylselenyl chloride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Análisis De Reacciones Químicas
Types of Reactions
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the phenylseleno group can yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one involves its interaction with specific molecular targets. The hydroxyl group at the 3rd position and the phenylseleno group at the 16th position play crucial roles in its biological activity. The compound may interact with steroid receptors, modulating gene expression and influencing cellular functions. Additionally, the phenylseleno group may contribute to its antioxidant properties by scavenging free radicals.
Comparación Con Compuestos Similares
Similar Compounds
(3beta)-3-Hydroxyandrost-5-en-17-one: Lacks the phenylseleno group, making it less reactive in certain chemical reactions.
(3beta)-3-Hydroxy-16-(methylseleno)androst-5-en-17-one: Contains a methylseleno group instead of a phenylseleno group, which may alter its biological activity.
(3beta)-3-Hydroxy-16-(phenylthio)androst-5-en-17-one: Contains a phenylthio group instead of a phenylseleno group, affecting its chemical properties and reactivity.
Uniqueness
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This group enhances its reactivity in substitution reactions and may contribute to its potential therapeutic effects.
Propiedades
Fórmula molecular |
C25H32O2Se |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-16-phenylselanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H32O2Se/c1-24-12-10-17(26)14-16(24)8-9-19-20(24)11-13-25(2)21(19)15-22(23(25)27)28-18-6-4-3-5-7-18/h3-8,17,19-22,26H,9-15H2,1-2H3/t17-,19+,20-,21-,22?,24-,25-/m0/s1 |
Clave InChI |
IKFFWFRBXIGMTD-POKCEYGASA-N |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
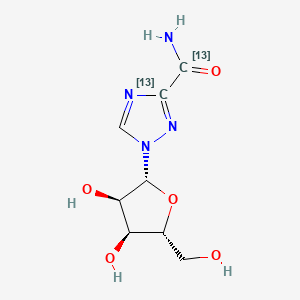
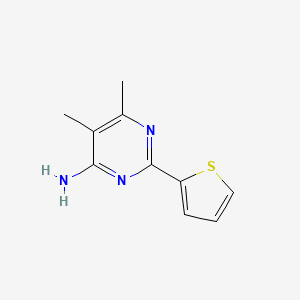

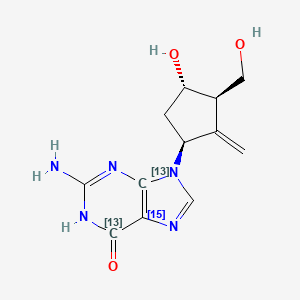
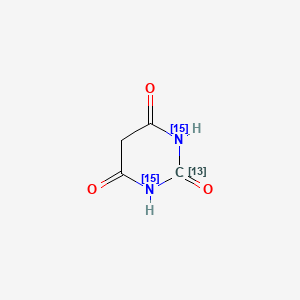
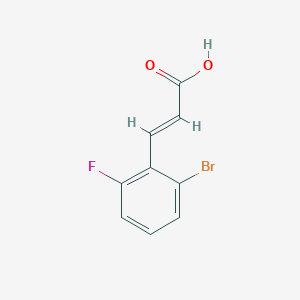
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
